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Introduction

ANNINE-6plus is a water-soluble, voltage-sensitive hemicyanine dye designed for the optical
measurement of transmembrane voltage changes in excitable cells, including neurons. Its fast
response time and high sensitivity make it a powerful tool for investigating neuronal activity,
from single action potentials to subthreshold synaptic events. A key advantage of ANNINE-
6plus is its high solubility in aqueous solutions (around 1 mM), allowing for the staining of cells
and tissues without the need for organic solvents or surfactants, which can be detrimental to
delicate preparations.[1] This document provides detailed application notes and protocols for
the optimal use of ANNINE-6plus in various neuronal preparations.

The voltage-sensing mechanism of ANNINE-6plus is based on a pure electrochromic effect,
also known as the molecular Stark effect.[1] This means that changes in the electric field
across the cell membrane directly influence the dye's electron orbitals, leading to a linear and
rapid shift in its absorption and emission spectra. This direct modulation of the dye's spectral
properties by the membrane potential ensures a high temporal resolution, limited primarily by
the fluorescence lifetime of the dye (approximately 6.2 ns).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of ANNINE-6plus in
neuronal staining and imaging.
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Table 1: ANNINE-6plus Concentration for Neuronal

Staining

. Recommended
Preparation Type .
Concentration

Staining Time

Notes

Cultured Hippocampal
pp p 14 uM
Neurons

5 minutes

Followed by a 10-

minute wash.

HEK?293 Cells & Giant

5 pg/mL
Lipid Vesicles Ha

Not specified

Used for initial

characterization.

Single Neuron (in _
] 3 mM in ethanol
Vivo)

During electroporation

For intracellular
loading via a patch
pipette.[2][3][4]

Table 2: Stock Solution and Storage

Parameter

Value

Stock Solution Concentration

700 uM in pure water

Storage Temperature (Stock)

-30°C

Storage (Powder)

-20°C for long term (months to years)

Table 3: Imaging Parameters for ANNINE-6plus

] ] Excitation
Imaging Modality
Wavelength

Emission Detection

Laser Power

One-Photon Confocal ~458 nm - 510 nm

Red end of the

emission spectrum

Low power (~15 pwW
at the sample) is
recommended to

minimize phototoxicity.

Two-Photon
) ~1020 nm
Microscopy

Red end of the

emission spectrum

40 - 80 mW for
dendritic imaging in

Vivo.[2]
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Table 4: Voltage Sensitivity of ANNINE-6plus

Fractional Fluorescence Change (AF/F)

Excitation Method

per 100 mV
Single-Photon Excitation ~30%
Two-Photon Excitation >50%

Mechanism of Action: The Molecular Stark Effect

The voltage sensitivity of ANNINE-6plus arises from the molecular Stark effect, a phenomenon
where an external electric field perturbs the energy levels of a molecule. In the context of a
neuron, the electric field is the transmembrane potential. The ANNINE-6plus chromophore
inserts into the neuronal membrane in a specific orientation. Changes in the membrane
potential alter the local electric field experienced by the dye, causing a shift in its absorption
and emission spectra. This spectral shift is then detected as a change in fluorescence intensity
when exciting at the edge of the absorption spectrum.

Neuronal Membrane Optical Detection

g g Perturbs _ [ANNIN=EETE Results in Shift in Absorption & Detected as Change in
Memgrgmgg(;?emial —Induces Loc/::tg:ggir::(giel d - Chromophore Emission Spectra Fluorescence Intensity

Click to download full resolution via product page
Caption: Mechanism of ANNINE-6plus voltage sensing.
Experimental Protocols

Protocol 1: Staining of Cultured Neurons

This protocol is optimized for staining cultured hippocampal neurons.

Materials:
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ANNINE-6plus powder

High-purity water (e.g., Milli-Q)

Standard extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)

Coverslips with cultured neurons

Procedure:

e Prepare a 700 uM stock solution of ANNINE-6plus:

o Dissolve the appropriate amount of ANNINE-6plus powder in high-purity water.

o Aliquot and store at -30°C. Avoid repeated freeze-thaw cycles.

e Prepare the 14 yM staining solution:

o On the day of the experiment, dilute the 700 uM stock solution in standard extracellular
solution to a final concentration of 14 pM.

e Staining:

o Remove the culture medium from the coverslip with neurons.

o Gently add the 14 uM ANNINE-6plus staining solution to cover the cells.

o Incubate for 5 minutes at room temperature.

e Washing:

o Carefully remove the staining solution.

o Wash the coverslip with fresh standard extracellular solution for 10 minutes. This can be
done by replacing the solution 2-3 times during this period.

e Imaging:

o The coverslip is now ready for imaging.
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o For confocal microscopy, use an excitation wavelength of approximately 458 nm and keep
the laser power low (~15 pW at the sample) to minimize phototoxicity.

o For two-photon microscopy, use an excitation wavelength of around 1020 nm.

Protocol 2: Staining of Acute Brain Slices (Suggested
Protocol)

While a specific, validated protocol for bulk loading of ANNINE-6plus in acute brain slices is
not readily available in the reviewed literature, the following is a suggested starting point based
on general brain slice preparation and staining techniques. Optimization will likely be required.

Materials:

ANNINE-6plus stock solution (700 uM in water)

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO:

Vibratome or tissue chopper

Incubation chamber for slices

Procedure:
» Prepare Acute Brain Slices:

o Prepare acute brain slices (e.g., 300-400 um thick) from the brain region of interest using
a vibratome in ice-cold, oxygenated aCSF.

o Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and
then at room temperature for at least 30 minutes before staining.

e Prepare Staining Solution:

o Dilute the ANNINE-6plus stock solution in oxygenated aCSF to a final concentration in the
range of 5-20 uM. The optimal concentration will need to be determined empirically.

e Staining:
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o Transfer the recovered brain slices to the ANNINE-6plus staining solution.

o Incubate for 15-30 minutes at room temperature, ensuring continuous oxygenation. The
optimal incubation time will need to be determined.

e Washing:

o Transfer the stained slices to fresh, oxygenated aCSF and wash for 15-30 minutes to
remove excess dye.

e Imaging:

o Transfer a slice to the recording chamber of the microscope, continuously perfused with
oxygenated aCSF.

o Use appropriate excitation and emission settings for one-photon or two-photon microscopy
as detailed in Table 3.

Protocol 3: Single-Neuron Staining in vivo via
Electroporation

This protocol is for labeling individual neurons in a living animal for high-resolution imaging of
neuronal activity.

Materials:

ANNINE-6plus powder

Pure ethanol

Patch pipette

Electroporator

Two-photon microscope

Procedure:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b605513?utm_src=pdf-body
https://www.benchchem.com/product/b605513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Prepare the Pipette Solution:

o Dissolve ANNINE-6plus in pure ethanol to a final concentration of 3 mM.[2][3][4]
 Fill the Patch Pipette:

o Fill a patch pipette with the 3 mM ANNINE-6plus solution.
o Electroporation:

o Under two-photon guidance, approach a target neuron with the patch pipette.

o Apply positive pressure to prevent the dye from leaking.

o Once a high-resistance seal is formed with the cell membrane, apply electroporation
pulses to deliver the dye into the neuron. The exact voltage, duration, and number of
pulses will need to be optimized for the specific neuron type and experimental setup.

o Diffusion:

o Allow time for the dye to diffuse throughout the neuron's membrane. This can take several
minutes to hours.

e Imaging:

o Image the labeled neuron using two-photon microscopy with an excitation wavelength of
approximately 1020 nm. Laser power may need to be adjusted (e.g., 40-80 mW) for
optimal signal-to-noise while minimizing phototoxicity.[2]

Experimental Workflow for Staining Cultured
Neurons
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for 5 minutes

:
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Solution for 10 minutes
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Caption: Workflow for staining cultured neurons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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